molecular formula C29H29ClN6O B2562582 3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride CAS No. 2416236-52-5

3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride

Cat. No.: B2562582
CAS No.: 2416236-52-5
M. Wt: 513.04
InChI Key: VMGRQNKZRUJDBW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a tetrazole ring, an isoquinoline ring, and a quinolinone ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as nucleophilic substitution, condensation reactions, or cycloaddition reactions .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzyl, isoquinoline, and quinolinone) in the compound suggests a highly conjugated system, which could have implications for the compound’s optical properties. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which could potentially act as a coordination site for metal ions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing tetrazole ring and the electron-donating benzyl group. It could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the tetrazole ring could contribute to acidity .

Scientific Research Applications

Chemistry and Synthesis

Research on compounds with similar structural motifs involves synthetic strategies for creating novel molecules. For example, the synthesis of 2-(1-aryltetrazol-5-yl)propanoic acids involves reacting N-arylisoxazol-5(2H)-ones with lithium azide, followed by C-methylation and hydrolysis (Caiazza et al., 1995). Another study describes the preparation of 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione and its reactivity in Diels-Alder cycloadditions, demonstrating the utility of heterocyclic quinone methides in synthetic chemistry (Chauncey & Grundon, 1990).

Biological Activities

Compounds containing quinoline and isoquinoline derivatives have been investigated for various biological activities. For instance, furoquinolines with quinoline moieties have been evaluated for their anti-inflammatory and analgesic properties, highlighting the potential pharmacological applications of these compounds (Sharada et al., 1987). Additionally, benzofuroquinolinones have been synthesized and studied for their potential therapeutic applications, demonstrating the diverse biological activities of quinoline derivatives (Yamaguchi et al., 1984).

Material Science and Corrosion Inhibition

Research in material science includes the synthesis of quinolinone derivatives as antioxidants for lubricating grease, indicating the potential application of such compounds in industrial settings (Hussein et al., 2016). Moreover, studies on the corrosion inhibition properties of quinoline derivatives on metals in acidic environments reveal their significance in protecting materials from corrosion, further broadening the scope of applications (Rbaa et al., 2018).

Future Directions

The compound’s unique combination of functional groups could make it a subject of interest for future research, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O.ClH/c1-19-14-20(2)26-24(15-19)16-25(29(36)30-26)27(34-13-12-22-10-6-7-11-23(22)18-34)28-31-32-33-35(28)17-21-8-4-3-5-9-21;/h3-11,14-16,27H,12-13,17-18H2,1-2H3,(H,30,36);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRVELSAQBZQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(C3=NN=NN3CC4=CC=CC=C4)N5CCC6=CC=CC=C6C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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